molecular formula C5H2BrClFN B1375076 2-Bromo-4-chloro-5-fluoropyridine CAS No. 1033203-44-9

2-Bromo-4-chloro-5-fluoropyridine

Cat. No. B1375076
CAS RN: 1033203-44-9
M. Wt: 210.43 g/mol
InChI Key: HLUPMKHZIRJTHT-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-fluoropyridine is a biochemical reagent . It is a dihalogenated pyridine with a bromine, a chlorine, and a fluorine at 2-, 4-, and 5-positions respectively . It has a molecular weight of 210.43 .


Synthesis Analysis

2-Bromo-4-chloro-5-fluoropyridine can be synthesized using halogen dance reactions . It can also be used as an intermediate for ligands and catalysts synthesis .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-chloro-5-fluoropyridine consists of a pyridine ring with bromine, chlorine, and fluorine substituents at the 2nd, 4th, and 5th positions respectively .


Chemical Reactions Analysis

2-Bromo-4-chloro-5-fluoropyridine can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .


Physical And Chemical Properties Analysis

2-Bromo-4-chloro-5-fluoropyridine has a molecular weight of 210.43 g/mol . It has a topological polar surface area of 12.9 Ų . The exact mass is 208.90432 g/mol .

Scientific Research Applications

Pharmacology: Radiolabeled Compounds for Imaging

2-Bromo-4-chloro-5-fluoropyridine is utilized in the synthesis of fluorine-18 labeled compounds . These radiolabeled compounds are pivotal in positron emission tomography (PET) imaging, which is a powerful diagnostic tool in oncology, neurology, and cardiology. The electron-withdrawing nature of the halogens on the pyridine ring makes it a suitable candidate for creating compounds that can cross the blood-brain barrier, enhancing imaging of neurological tissues.

Material Science: Ligand Synthesis for Catalysis

In material science, this compound serves as a precursor for the synthesis of ligands used in catalysis . For instance, 2,2’-bipyridine ligands, which are crucial in the development of coordination complexes, can be synthesized through reactions involving 2-Bromo-4-chloro-5-fluoropyridine. These complexes have applications ranging from organic light-emitting diodes (OLEDs) to photovoltaic cells.

Agricultural Chemistry: Development of Herbicides

The introduction of halogens, particularly fluorine, into organic compounds is a common strategy to enhance the biological activity of agricultural chemicals . 2-Bromo-4-chloro-5-fluoropyridine can be used to synthesize novel herbicides with improved properties such as increased potency and environmental stability.

Analytical Chemistry: Halogen Bonding in Molecular Recognition

Analytical chemists employ 2-Bromo-4-chloro-5-fluoropyridine in the design of molecular receptors that utilize halogen bonding for molecular recognition . This is particularly useful in the development of sensors and assays where selective binding of analytes is required.

Organic Synthesis: Cross-Coupling Reactions

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a widely used method to form carbon-carbon bonds in organic synthesis . The presence of multiple halogens allows for selective functionalization, enabling the synthesis of complex organic molecules.

Environmental Science: Study of Atmospheric Halogen Chemistry

2-Bromo-4-chloro-5-fluoropyridine can be used in environmental science to study the role of halogenated compounds in atmospheric chemistry . Understanding the behavior of such compounds is crucial for assessing their impact on air quality and climate change.

Medicinal Chemistry: Synthesis of Antagonists for Neuropathic Pain

In medicinal chemistry, it’s used to synthesize mGluR5 antagonists, which are explored for the treatment of neuropathic pain . The structural diversity provided by the halogens on the pyridine ring is essential for fine-tuning the biological activity of these compounds.

Biochemistry: Fluorinated Building Blocks for Drug Discovery

The compound’s fluorinated moiety makes it an important building block in the synthesis of small molecule libraries for drug discovery . The incorporation of fluorine often leads to improved drug properties, such as increased metabolic stability and binding affinity.

Safety And Hazards

2-Bromo-4-chloro-5-fluoropyridine is considered hazardous. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

2-Bromo-4-chloro-5-fluoropyridine can be used to synthesize a bis (pyridine) ligands with 1,2-ethynylbenzene via Sonogashira coupling . It is also used in the synthesis of mGluR5 antagonist for the treatment of neuropathic pain .

properties

IUPAC Name

2-bromo-4-chloro-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFN/c6-5-1-3(7)4(8)2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUPMKHZIRJTHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735126
Record name 2-Bromo-4-chloro-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chloro-5-fluoropyridine

CAS RN

1033203-44-9
Record name 2-Bromo-4-chloro-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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